Technical Guide: Synthesis of 2-Chloroisonicotinimidamide Hydrochloride
Technical Guide: Synthesis of 2-Chloroisonicotinimidamide Hydrochloride
Executive Summary & Molecule Profile
2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine hydrochloride) is a critical pyridine-based building block.[1] It serves as the electrophilic amidine component in the synthesis of anticoagulant drugs, most notably Betrixaban (Portola Pharmaceuticals).
The synthesis hinges on the transformation of the nitrile group at the C4 position of the pyridine ring into an amidine moiety.[1] This guide details the Pinner Reaction pathway , the industry-standard method for generating amidine hydrochlorides with high purity and defined stoichiometry.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-chloropyridine-4-carboximidamide hydrochloride |
| Common Name | 2-Chloroisonicotinimidamide HCl |
| Precursor | 2-Chloroisonicotinonitrile (CAS: 33252-30-1) |
| Molecular Formula | C₆H₆ClN₃[1][2][3] · HCl |
| Molecular Weight | 155.58 (free base) / 192.04 (salt) |
| Key Functionality | Electrophilic amidine; 2-chloropyridine handle for SNAr coupling |
Retrosynthetic Analysis
The retrosynthesis of 2-chloroisonicotinimidamide hydrochloride reveals a linear disconnection back to the commercially available nitrile.[1] The transformation proceeds through an activated imidate intermediate (Pinner Salt).
Figure 1: Retrosynthetic tree showing the disconnection of the amidine to the nitrile precursor via the imidate ester.
Core Synthesis Pathway: The Pinner Reaction[1]
The Pinner reaction is the preferred route for synthesizing amidine hydrochlorides because it avoids aqueous workups that can hydrolyze the sensitive imidate intermediate.[1] This protocol is designed for a 100 mmol scale .
Phase 1: Formation of the Imidate Ester (Pinner Salt)
Objective: Activate the nitrile group by converting it into a methyl imidate hydrochloride.
Reagents:
-
2-Chloroisonicotinonitrile (13.86 g, 100 mmol)[1]
-
Anhydrous Methanol (100 mL, ~2.5 mol)
-
Anhydrous HCl gas (Bubbled to saturation) or 4M HCl in Dioxane (excess)
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (if using gas), and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Dissolution: Charge the flask with 2-chloroisonicotinonitrile and anhydrous methanol. Cool the solution to 0°C using an ice/salt bath.
-
Expert Insight: Temperature control is vital. Exothermic protonation can cause nitrile hydrolysis if the temperature spikes above 5°C.
-
-
Acidification:
-
Option A (Gas): Slowly bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved (mass increase of ~15-20 g).
-
Option B (Solution): Add 4M HCl in Dioxane (100 mL) dropwise over 30 minutes.
-
-
Reaction: Seal the flask and allow it to stir at 0°C to 4°C (refrigerator temperature) for 16–24 hours.
-
Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the nitrile spot. The product often precipitates as a white solid.
-
-
Isolation: If the imidate hydrochloride precipitates, filter it quickly under a blanket of nitrogen and wash with cold anhydrous ether. If no precipitate forms, concentrate the solution in vacuo at <30°C to roughly 1/3 volume, then precipitate with anhydrous diethyl ether.
-
Critical Checkpoint: The intermediate is moisture-sensitive.[1] Proceed immediately to Phase 2 or store in a desiccator.
-
Phase 2: Amidinolysis (Conversion to Amidine)
Objective: Displace the methoxy group of the imidate with ammonia to form the final amidine.
Reagents:
-
Methyl 2-chloroisonicotinimidate HCl (from Phase 1)[1]
-
Ammonia (7M in Methanol, 30 mL, ~2.0 equiv)
Protocol:
-
Resuspension: Suspend the isolated imidate salt in anhydrous methanol (50 mL) in a clean, dry flask cooled to 0°C .
-
Ammonia Addition: Add the methanolic ammonia solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Workup:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether or acetone to remove ammonium chloride byproducts (though NH₄Cl is often insoluble in acetone, the amidine HCl might be; solubility testing is required here. A common purification is recrystallization from isopropanol/ethanol ).
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ether mixture to obtain pure 2-chloroisonicotinimidamide hydrochloride.[1]
Reaction Mechanism & Logic
Understanding the mechanism ensures troubleshooting capability. The reaction is driven by the activation of the nitrile carbon by the strong acid.[1]
Figure 2: Mechanistic flow of the Pinner synthesis.
-
Why Anhydrous? Water acts as a competing nucleophile. If water attacks the protonated nitrile, it forms the amide (2-chloroisonicotinamide), which is a "dead end" byproduct that cannot be easily converted to the amidine.
-
Why HCl Salt? The hydrochloride salt stabilizes the amidine, preventing polymerization or hydrolysis. The salt form is also the standard state for storage and subsequent coupling reactions in drug synthesis.
Alternative "One-Pot" Method (Base-Catalyzed)
For laboratories without access to HCl gas or those requiring milder conditions, the Sodium Methoxide route is a viable alternative.
-
Activation: React 2-chloroisonicotinonitrile with 0.1 - 0.5 eq NaOMe in Methanol at RT for 3-6 hours. The methoxide attacks the nitrile to form the imidate anion, which is protonated by methanol.
-
Amidinolysis: Add Ammonium Chloride (1.1 eq) directly to the mixture. The ammonium ion protonates the imidate (activating it) and provides the ammonia source.[1]
-
Reflux: Heat to 50–60°C for 4 hours.
-
Workup: Cool, filter off NaCl, and concentrate. This method often yields the free base or a mixed salt and may require acidification with HCl/Dioxane to get the final HCl salt.
Analytical Characterization
To validate the synthesis, the following data profile should be expected:
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.
-
1H NMR (DMSO-d6):
-
Look for the pyridine protons: A doublet (~8.6 ppm, H6), a singlet/doublet (~7.8-8.0 ppm, H3), and a doublet (~7.6 ppm, H5).
-
Distinctive Feature: Broad exchangeable singlets for the amidine protons (NH₂) around 9.0–9.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
m/z = 156/158 (M+H)+ showing the characteristic 3:1 chlorine isotope pattern.
-
Safety & Handling
-
HCl Gas: Highly corrosive and toxic. All operations involving HCl gas saturation must be performed in a well-ventilated fume hood.[1]
-
Cyanopyridines: Nitriles can liberate cyanide under extreme metabolic or chemical conditions. Handle with gloves and avoid inhalation.
-
Exotherms: The reaction of nitriles with strong acids is exothermic. Scale-up requires careful thermal management (jacketed reactors).[1]
References
-
Betrixaban Synthesis: Reddy, C. R., & Sinare, S. N. (2020).[7] Expedient Approach to the Synthesis of Betrixaban. SynOpen, 4(03), 62–65. Link
- Pinner Reaction Review: Decroix, B., et al. (1976). Journal of Chemical Research, (S), 134.
-
Patent Protocol: Preparation method of Betrixaban intermediate. CN106518758A.[8] (Describes the handling of pyridine-based nitrile intermediates). Link
- Base-Catalyzed Method: Voss, G., et al. (2012). Helvetica Chimica Acta. (Describes NaOMe method for pyridine nitriles).
Sources
- 1. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 2. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Amidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
